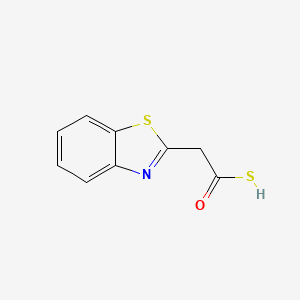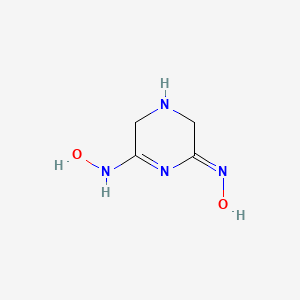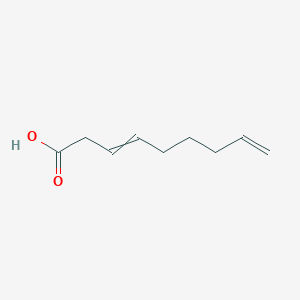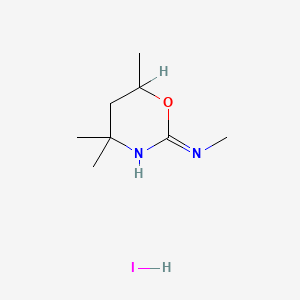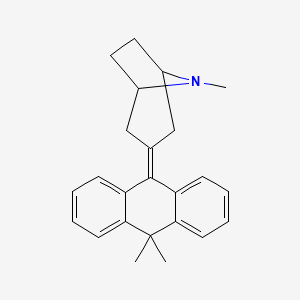
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane is a complex organic compound that features a unique structure combining a tropane ring with a substituted anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane typically involves the following steps:
Formation of the Anthracene Derivative: The starting material, 9,10-dihydroanthracene, is first methylated to form 10,10-dimethyl-9,10-dihydroanthracene.
Coupling with Tropane: The methylated anthracene derivative is then coupled with tropane under specific reaction conditions, often involving a catalyst such as aluminum chloride.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracenes .
Aplicaciones Científicas De Investigación
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane involves its interaction with molecular targets through its anthracene and tropane moieties. The anthracene part can participate in π-π stacking interactions, while the tropane ring can interact with various receptors and enzymes . These interactions can modulate biological pathways and lead to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane is unique due to its combined structure of a tropane ring and a substituted anthracene. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Propiedades
Número CAS |
27574-22-7 |
|---|---|
Fórmula molecular |
C24H27N |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
3-(10,10-dimethylanthracen-9-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C24H27N/c1-24(2)21-10-6-4-8-19(21)23(20-9-5-7-11-22(20)24)16-14-17-12-13-18(15-16)25(17)3/h4-11,17-18H,12-15H2,1-3H3 |
Clave InChI |
OAEZJIXITIVTKP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=C3CC4CCC(C3)N4C)C5=CC=CC=C51)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


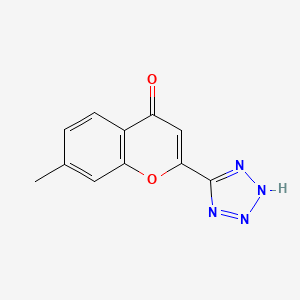
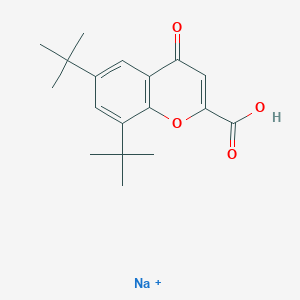
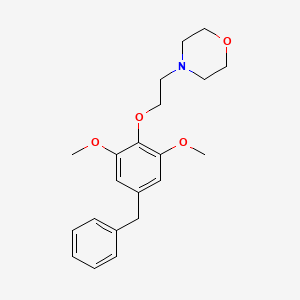
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
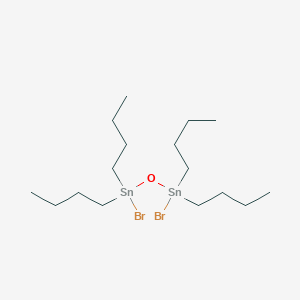
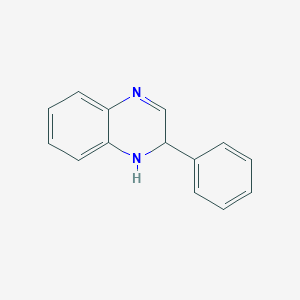

![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

